6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKPEEPEKHHSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Amidation Reaction: Another approach is the amidation of 4-chlorobenzoyl chloride with methylurea, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The following table summarizes key structural analogs and their pharmacological or chemical properties:
Physicochemical Properties
- Solubility: The amino group in 6-amino-1-[(4-chlorophenyl)methyl]-tetrahydropyrimidine-2,4-dione likely improves aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
The synthesis of this compound involves the cyclization of appropriate precursors through various organic reactions. The compound's structure features a tetrahydropyrimidine core substituted with a chlorophenyl group and a methyl group at specific positions, contributing to its biological activity.
Antibacterial Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. In a study evaluating various tetrahydropyrimidine derivatives, including those with 4-chlorophenyl substitutions, compounds demonstrated notable activity against several bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microbiological methods.
Table 1: Antibacterial Activity of Tetrahydropyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Klebsiella pneumoniae | 64 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The antifungal efficacy was evaluated through standard susceptibility testing methods and indicated a potential for therapeutic use in treating fungal infections .
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory effects of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Cieplik et al. synthesized various derivatives of tetrahydropyrimidines and tested their antimicrobial activities. The results indicated that the presence of the chlorophenyl group significantly enhanced the antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines. The results showed that certain derivatives led to G2/M phase arrest in cancer cells and induced apoptosis. This suggests potential applications in cancer therapy .
Q & A
Q. How does the envelope conformation of the tetrahydropyrimidine ring impact reactivity?
Q. What mechanistic pathways explain thiouracil derivative formation as byproducts?
- Methodology :
- TLC monitoring : Track intermediates during reflux to identify thiocyanate displacement pathways.
- Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts for structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
